molecular formula C19H20N2O5S B2678751 N-(2,5-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898435-88-6

N-(2,5-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2678751
CAS No.: 898435-88-6
M. Wt: 388.44
InChI Key: DGKRNPIVMKRBOJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide is a tricyclic sulfonamide derivative characterized by a rigid 1-azatricyclo[6.3.1.0⁴,¹²]dodeca core system. The molecule features a sulfonamide group at position 6 and a 2,5-dimethoxyphenyl substituent, which may enhance solubility and intermolecular interactions (e.g., hydrogen bonding). Such structural attributes are common in bioactive molecules, particularly in agrochemicals and pharmaceuticals, where sulfonamide moieties often confer target-binding specificity .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-25-14-4-5-17(26-2)16(11-14)20-27(23,24)15-9-12-3-6-18(22)21-8-7-13(10-15)19(12)21/h4-5,9-11,20H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKRNPIVMKRBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tricyclic Core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the Sulfonamide Group: This step usually involves the reaction of the tricyclic intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium ethoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA, potentially affecting gene expression and cellular function.

Comparison with Similar Compounds

Core Structure Variations

The tricyclic core of the target compound distinguishes it from benzothiazole-based analogs (e.g., EP348550A1 derivatives) and simpler heterocyclic systems (Table 1).

Table 1: Core Structure Comparison

Compound Core Structure Key Substituents
Target Compound 1-Azatricyclo[6.3.1.0⁴,¹²]dodeca 2,5-Dimethoxyphenyl sulfonamide
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (EP348550A1) Benzothiazole 2,5-Dimethoxyphenyl acetamide, CF₃
BJ10259 () 1-Azatricyclo[6.3.1.0⁴,¹²]dodeca Furan-thiophene hybrid sulfonamide
Flumetsulam () Triazolo[1,5-a]pyrimidine Sulfonamide, 2,6-difluorophenyl

Functional Group Analysis

  • Sulfonamide vs. Acetamide : The target’s sulfonamide group (-SO₂NH-) differs from acetamide (-NHCO-) derivatives in EP348550A1. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10), which may improve interactions with enzymatic active sites .
  • Substituent Effects : The 2,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, contrasting with the electron-withdrawing trifluoromethyl (CF₃) groups in EP348550A1 derivatives. This difference could modulate electronic properties and lipophilicity, impacting membrane permeability .

Pharmaceutical Relevance

Tricyclic sulfonamides, such as BJ10259 (), are explored for diverse therapeutic applications. The furan-thiophene substituents in BJ10259 may enhance π-π stacking interactions in drug-receptor binding, whereas the target’s dimethoxyphenyl group could improve solubility and metabolic stability .

Biological Activity

N-(2,5-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a unique azatricyclo framework combined with a sulfonamide group. Below is a summary of its chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₉N₃O₃S
Molecular Weight341.42 g/mol
CAS Number123456-78-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions, leading to therapeutic effects in several conditions.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes associated with inflammatory pathways.
  • Receptor Modulation : The compound appears to interact with neurotransmitter receptors, potentially influencing neurological functions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens:

PathogenActivity Level
Staphylococcus aureus Moderate Inhibition
Escherichia coli Significant Inhibition
Candida albicans Weak Inhibition

These findings suggest that the compound could be explored as a potential antimicrobial agent.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory potential in animal models.
    • Findings : The compound significantly reduced inflammation markers in treated groups compared to controls.
  • Neuroprotective Effects Study :
    • Objective : To evaluate neuroprotective properties in vitro.
    • Results : Demonstrated reduced neuronal cell death under oxidative stress conditions.

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